molecular formula C14H8Br2N2O B1594222 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole CAS No. 84832-73-5

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole

Cat. No.: B1594222
CAS No.: 84832-73-5
M. Wt: 380.03 g/mol
InChI Key: OLBIUUBQSQBMDC-UHFFFAOYSA-N
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Description

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of two bromophenyl groups attached to the 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-bromobenzohydrazide with oxalyl chloride to form the corresponding hydrazide, which is then cyclized to form the oxadiazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other aryl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable scaffold for drug development.

    Materials Science: Due to its electronic properties, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable films and crystals makes it suitable for electronic applications.

    Organic Electronics: The compound is used in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells. Its high electron mobility and stability contribute to the performance of these devices.

    Chemical Sensors: The compound’s sensitivity to various analytes makes it useful in the development of chemical sensors for detecting environmental pollutants and biological molecules.

Mechanism of Action

The mechanism of action of 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. In electronic applications, the compound’s ability to transport electrons and form stable films contributes to its performance in devices.

Comparison with Similar Compounds

    2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: Similar structure but with bromine atoms at the 4-position of the phenyl rings.

    2,5-Bis(3-chlorophenyl)-1,3,4-oxadiazole: Chlorine atoms instead of bromine atoms on the phenyl rings.

    2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole: Methyl groups instead of bromine atoms on the phenyl rings.

Uniqueness: 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole is unique due to the presence of bromine atoms, which can participate in various chemical reactions and enhance the compound’s electronic properties. The bromine atoms also contribute to the compound’s ability to form stable crystals and films, making it suitable for electronic applications.

Properties

IUPAC Name

2,5-bis(3-bromophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2N2O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBIUUBQSQBMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701005115
Record name 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84832-73-5
Record name NSC90296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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